1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-aminoethanol.
Formation of Oxazole Ring: The 4-bromobenzaldehyde undergoes a cyclization reaction with 2-aminoethanol in the presence of an acid catalyst to form the oxazole ring.
Introduction of Ethanamine Group: The resulting oxazole derivative is then reacted with ethylamine under controlled conditions to introduce the ethanamine group.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .
Scientific Research Applications
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine can be compared with other similar compounds, such as:
5-(4-Bromophenyl)-1,3-oxazole: This compound lacks the ethanamine group but shares the bromophenyl-oxazole core structure.
5-(4-Chlorophenyl)-1,3-oxazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(4-Methylphenyl)-1,3-oxazole: The presence of a methyl group instead of bromine results in distinct chemical behavior and applications
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3 |
InChI Key |
RKCVYSYZJXXLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.